molecular formula C19H16ClNO3 B11353979 4-(Propan-2-yl)phenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

4-(Propan-2-yl)phenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11353979
M. Wt: 341.8 g/mol
InChI Key: ZRJQAJZQGSMBBU-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features a carboxylate group and two aromatic rings, one of which is substituted with a chlorine atom and the other with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide . The reaction is carried out in the presence of a suitable solvent and catalyst, and the cyclization is confirmed by spectroscopic techniques such as FT-IR, NMR, and LCMS .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Propan-2-yl)phenyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
  • 4-(Propan-2-yl)phenyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate

Uniqueness

4-(Propan-2-yl)phenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its chemical reactivity and biological activity. The propan-2-yl group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H16ClNO3/c1-12(2)13-5-9-16(10-6-13)23-19(22)17-11-18(24-21-17)14-3-7-15(20)8-4-14/h3-12H,1-2H3

InChI Key

ZRJQAJZQGSMBBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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